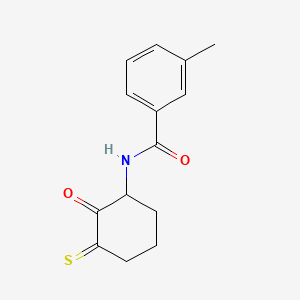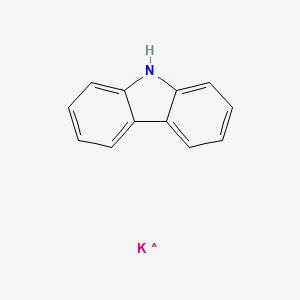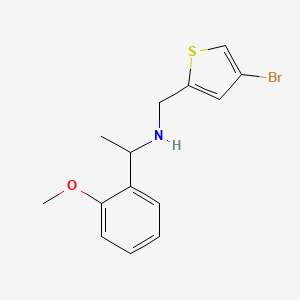![molecular formula C8H12O2 B14915985 3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
3-Hydroxybicyclo[3.2.1]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybicyclo[321]octan-8-one is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure that includes a hydroxyl group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and substrates used . The reaction conditions typically involve the use of a base and a solvent, such as acetone, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobicyclo[3.2.1]octan-8-one or 3-carboxybicyclo[3.2.1]octan-8-one.
Reduction: Formation of 3-hydroxybicyclo[3.2.1]octan-8-ol.
Substitution: Formation of various substituted bicyclo[3.2.1]octan-8-one derivatives.
Scientific Research Applications
3-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Hydroxybicyclo[3.2.1]octan-8-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its application, such as in enzymatic reactions or drug development .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybicyclo[3.2.1]octan-8-one: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, resulting in different chemical properties and biological activities.
Uniqueness
3-Hydroxybicyclo[321]octan-8-one is unique due to its specific combination of a hydroxyl group and a ketone group within a bicyclic structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-hydroxybicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2 |
InChI Key |
RFMMNOLMTJLPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)


![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)


![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




